molecular formula C14H13N3O2 B3026893 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione CAS No. 117603-69-7

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

Cat. No.: B3026893
CAS No.: 117603-69-7
M. Wt: 255.27 g/mol
InChI Key: DHUPBMIFSWBVAR-UHFFFAOYSA-N
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Scientific Research Applications

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole moiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological target . For example, some indole derivatives have been found to inhibit cyclooxygenase (COX) expression, providing anti-inflammatory activity . Others have been found to induce cell apoptosis and inhibit polymerization of tubulin .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of “5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione” and other indole derivatives, as well as developing new useful derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione is unique due to its combined indole and imidazolidine-2,4-dione structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-12(13(18)17(2)14(16)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPBMIFSWBVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N(C1=O)C)O)C=C2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 2
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 3
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 4
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 5
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

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